4-Fluoro-3-(trifluoromethyl)benzoic acid
Overview
Description
4-Fluoro-3-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid with the molecular formula C8H4F4O2 and a molecular weight of 208.11 g/mol . This compound is characterized by the presence of both a fluoro and a trifluoromethyl group attached to a benzene ring, making it a valuable building block in organic synthesis and various industrial applications .
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-(trifluoromethyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the carboxylic acid group in this compound can chelate with metal centers, such as dysprosium, leading to the formation of pH-tuneable magnetic organometallic clusters . These interactions can modulate the activity of enzymes and proteins, affecting biochemical pathways and cellular processes.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with metal centers can lead to changes in cellular redox states, impacting signaling pathways and gene expression . Additionally, this compound can modulate cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s carboxylic acid group can form hydrogen bonds and ionic interactions with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . These interactions can result in changes in the enzyme’s conformation and activity, ultimately affecting biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further influence biochemical pathways . These interactions can affect the overall metabolic profile of cells and tissues, with potential implications for cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cells, this compound can localize to specific cellular compartments, influencing its biochemical activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can accumulate in the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular components . These localization patterns can affect the compound’s activity and function, influencing cellular processes and biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of 3-(trifluoromethyl)benzoic acid using a fluorinating agent such as Selectfluor . The reaction is usually carried out under mild conditions to prevent over-fluorination and degradation of the product.
Industrial Production Methods
Industrial production of 4-Fluoro-3-(trifluoromethyl)benzoic acid often employs large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 4-fluoro-3-(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of 4-fluoro-3-(trifluoromethyl)benzaldehyde or other oxidized derivatives.
Scientific Research Applications
4-Fluoro-3-(trifluoromethyl)benzoic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules . This results in the modulation of various biochemical pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Comparison
4-Fluoro-3-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the benzene ring, which significantly influences its reactivity and interaction with other molecules . Compared to its isomers, it exhibits distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-fluoro-3-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBPZYCJUADXRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334903 | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67515-55-3 | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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